molecular formula C8H9NO B193301 4-Methylbenzamide CAS No. 619-55-6

4-Methylbenzamide

Cat. No. B193301
CAS RN: 619-55-6
M. Wt: 135.16 g/mol
InChI Key: UHBGYFCCKRAEHA-UHFFFAOYSA-N
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Description

4-Methylbenzamide, also known as p-Toluamide or p-Methylbenzamide, is a chemical compound with the formula C8H9NO . It is a derivative of benzamide .


Synthesis Analysis

4-Methylbenzamide can be prepared from 4-methylbenzonitrile and hydroxylamine hydrochloride . Another method involves the reaction of methyl benzoate with methylamine .


Molecular Structure Analysis

The molecular structure of 4-Methylbenzamide consists of 8 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 135.1632 .


Chemical Reactions Analysis

4-Methylbenzamide can undergo various chemical reactions. For instance, it can react with NaOH to convert into its ionic carboxylate form, which is more soluble in the aqueous layer . It can also react with azo and diazo compounds to generate toxic gases .

Scientific Research Applications

  • Metabolism of N-Methylbenzamides : N-(Hydroxymethyl)-benzamide is a major metabolite of N-methylbenzamide, including 4-Methylbenzamide derivatives. These compounds demonstrate interesting metabolic conversions, indicating their potential applications in studying biochemical pathways and drug metabolism (Ross et al., 1983).

  • Synthetic Opioid Research : 4-Methylbenzamide derivatives are studied in the context of synthetic opioids, such as U-47700, which have applications in pain management and drug development. These studies provide insights into the pharmacological properties and potential therapeutic applications of these compounds (Elliott, Brandt, & Smith, 2016).

  • Crystal Structure Analysis : Understanding the crystal structure of compounds like N,N′-Bis(4‐methylbenzoyl)‐p‐phenylenediamine, a derivative of 4-Methylbenzamide, contributes to material science, particularly in the fields of molecular design and synthesis (Nagel, Näther, & Bock, 1997).

  • Anticonvulsant Activity : 4-Methylbenzamide derivatives have been evaluated for anticonvulsant effects, indicating potential applications in the development of new treatments for epilepsy and related neurological conditions (Clark et al., 1984).

  • Insect Repellent Research : N,N-Diethyl-3-methylbenzamide (DEET), a widely used insect repellent, is closely related to 4-Methylbenzamide. Studies on DEET provide insights into its mechanism of action and potential side effects, which can be relevant for developing safer and more effective insect repellents (Corbel et al., 2009).

  • Antimicrobial Studies : Mannich bases incorporating 4-Methylbenzamide have been studied for their antimicrobial properties, highlighting potential applications in the development of new antibacterial agents (Joshi, Manikpuri, & Khare, 2009).

  • Cancer Treatment Research : Compounds like (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide, derived from 4-Methylbenzamide, have been identified as potential anticancer agents, particularly as kinesin spindle protein inhibitors (Theoclitou et al., 2011).

  • GPR52 Agonists for Psychiatric Disorders : Derivatives of 4-Methylbenzamide have been explored as GPR52 agonists, which are expected to improve symptoms of psychiatric disorders, demonstrating the compound's potential application in neuropsychopharmacology (Tokumaru et al., 2017).

Safety And Hazards

4-Methylbenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBGYFCCKRAEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060705
Record name 4-Methylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzamide

CAS RN

619-55-6
Record name 4-Methylbenzamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluamide
Source ChemIDplus
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Record name 4-Methylbenzamide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2163
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 4-methyl-
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Record name 4-Methylbenzamide
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Record name p-toluamide
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Record name P-TOLUAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,810
Citations
SH Maganhi, M Damião, MT Tavares… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C16H15NO3, the five-membered 1,3-dioxole ring is in an envelope conformation with the methylene C atom as the flap atom [lying 0.202 (3) Å out of the plane …
Number of citations: 2 scripts.iucr.org
HJ Choi, YS Park, J Song, SJ Youn… - The Journal of …, 2005 - ACS Publications
… selectively forms an inclusion complex with 4-methylbenzamide 7 over 4-methylanilide 8 in … to play a role in the selective recognition toward 4-methylbenzamide over 4-methylanilide. …
Number of citations: 23 pubs.acs.org
ME Theoclitou, B Aquila, MH Block… - Journal of medicinal …, 2011 - ACS Publications
Structure–activity relationship analysis identified (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877)…
Number of citations: 49 pubs.acs.org
VZ Rodrigues, M Tokarčík, BT Gowda… - … Section E: Structure …, 2010 - scripts.iucr.org
In the molecule of the title compound, C16H17NO, the N—H and C=O bonds are anti to each other and the two benzene rings form a dihedral angle of 75.8 (1). The amide group is …
Number of citations: 10 scripts.iucr.org
U Solmaz, E Keskin, I Gumus, PK Cevik… - Journal of Structural …, 2022 - Springer
A new complex of Pt(II) bearing N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide ligand is prepared and characterized by 1 H, 13 C, HMQC, COSY NMR and FTIR …
Number of citations: 5 link.springer.com
E Kalinichenko, A Faryna, T Bozhok… - International Journal of …, 2021 - mdpi.com
… obtained derivatives of 4-methylbenzamide showed high … -4-methylbenzamide backbone, and to use various purine derivatives as substituents of the methyl group of 4-methylbenzamide…
Number of citations: 2 www.mdpi.com
BT Gowda, M Tokarčík, J Kožíšek… - … Section E: Structure …, 2009 - scripts.iucr.org
In the molecular structure of the title compound, C16H17NO, the two aromatic rings are close to orthogonal to each other [dihedral angle 78.8 (1)], while the central –NH—C(=O)– amide …
Number of citations: 8 scripts.iucr.org
H Purandara, S Foro, BT Gowda - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
The title compound, C17H16ClN3O2·H2O, an acylhydrazone derivative, contains a glycine moiety and two substituted benzene rings on either end of the chain. It crystallized as a …
Number of citations: 4 scripts.iucr.org
MR Edwards, W Jones, WDS Motherwell - CrystEngComm, 2006 - pubs.rsc.org
… 2 ∶ 1 molar mixtures of 4-chlorobenzamide–oxalic acid, 4-methylbenzamide–oxalic acid, 4-chlorobenzamide–sebacic acid and 4-methylbenzamide–sebacic acid were prepared in …
Number of citations: 39 pubs.rsc.org
VZ Rodrigues, S Foro, BT Gowda - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title compound, C14H11Cl2NO, the two aromatic rings are nearly orthogonal to each other [dihedral angle 79.7 (1)], while the central amide core –NH—C(=O)– is nearly coplanar …
Number of citations: 9 scripts.iucr.org

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